3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, oxadiazole, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.
Thiophene Derivative Preparation: The thiophene moiety can be introduced through various methods, including the reaction of thiophene-3-carboxylic acid with appropriate reagents.
Coupling Reactions: The final step involves coupling the oxadiazole-thiophene intermediate with N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can act as a bioisostere for amides or esters, potentially enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(phenyl)-1,3,4-oxadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
- 3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
Uniqueness
The presence of the thiophene ring in 3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide distinguishes it from other similar compounds. Thiophene is known for its electron-rich nature, which can enhance the compound’s electronic properties and potentially improve its biological activity.
Properties
IUPAC Name |
3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-27-16-9-15(10-17(28-2)18(16)29-3)22-21(26)25-7-4-5-13(11-25)19-23-24-20(30-19)14-6-8-31-12-14/h6,8-10,12-13H,4-5,7,11H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCZPSICFNEDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.